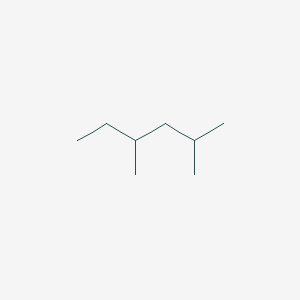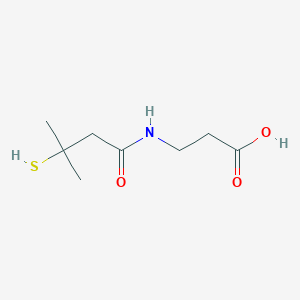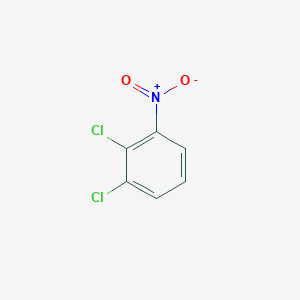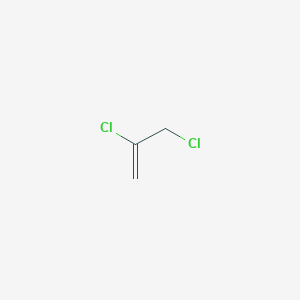
2,4-Dimethylhexane
Overview
Description
2,4-Dimethylhexane is an organic compound with the molecular formula C8H18. It is a branched alkane and one of the isomers of octane. This compound is a colorless liquid at room temperature and is known for its use in various industrial applications due to its chemical properties .
Mechanism of Action
Target of Action
2,4-Dimethylhexane is a hydrocarbon and one of the isomers of octane . As such, it does not have a specific biological target. Instead, it interacts with biological systems in a more general way, primarily through its physical and chemical properties.
Biochemical Pathways
For example, it may disrupt membrane integrity or interfere with lipid-dependent processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylhexane can be synthesized through the isomerization of n-octane. This process involves the rearrangement of the carbon atoms in n-octane to form the branched structure of this compound. The isomerization reaction is typically carried out in the presence of a catalyst, such as a zeolite, under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and rearranging their structures to form branched alkanes like this compound. The use of catalysts and controlled reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylhexane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide and water, releasing a significant amount of energy.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form haloalkanes.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Haloalkanes, such as 2-chloro-2,4-dimethylhexane.
Scientific Research Applications
2,4-Dimethylhexane has several applications in scientific research and industry:
Biology and Medicine: While not directly used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.
Comparison with Similar Compounds
- 2,2-Dimethylhexane
- 2,5-Dimethylhexane
- 2,4-Dimethylpentane
- 2,3-Dimethylpentane
Comparison: 2,4-Dimethylhexane is unique among its isomers due to the specific positioning of its methyl groups on the hexane chain. This positioning affects its physical properties, such as boiling point and density, making it distinct from other dimethylhexane isomers. For example, 2,2-Dimethylhexane has a different boiling point and density compared to this compound due to the different arrangement of its carbon atoms .
Properties
IUPAC Name |
2,4-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-5-8(4)6-7(2)3/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGQICNBXPAKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873237 | |
| Record name | 2,4-Dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,4-Dimethylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
30.4 [mmHg] | |
| Record name | 2,4-Dimethylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
589-43-5, 90622-56-3 | |
| Record name | (±)-2,4-Dimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C8-9 isoparaffin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYLHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alkanes, C7-10-iso- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9NBD65O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some applications of 2,4-dimethylhexane analysis in biological systems?
A1: Research has shown that this compound can be used as a potential biomarker for pulmonary oxygen toxicity (POT) in divers using closed-circuit oxygen rebreathers (O2-CCR). Analysis of exhaled breath samples using gas chromatography-mass spectrometry (GC-MS) after O2-CCR dives revealed increased levels of this compound compared to baseline measurements. [] This suggests that monitoring this compound levels could contribute to early POT detection in operational settings.
Q2: Can this compound be produced by living organisms?
A2: Yes, studies have identified this compound as one of the key volatile compounds produced by the entomopathogenic fungus Isaria javanica pf185. [] While the exact mechanism of production is still under investigation, the presence of this compound in the fungal volatiles has been linked to enhanced growth in tobacco plants.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C8H18 and a molecular weight of 114.23 g/mol.
Q4: Are there any known chiral properties of this compound?
A4: Yes, this compound is a chiral molecule, meaning it exists as two non-superimposable mirror image isomers called enantiomers. Gas chromatographic enantioseparation techniques utilizing modified cyclodextrins as chiral stationary phases have successfully resolved the enantiomers of this compound. [, ] This separation is possible due to the weak enantioselective Van der Waals forces between the chiral selector and the enantiomers.
Q5: Has this compound been identified in any natural product extracts?
A5: Yes, this compound has been identified in the essential oils of both Crinum ornatum and Tabebuia rosea. [, ] In both cases, the essential oils were extracted via hydrodistillation and analyzed using GC and GC-MS. These findings suggest that this compound may contribute to the overall aroma or biological activity of these plant species.
Q6: Is this compound known to participate in any chemical reactions?
A6: Yes, this compound has been shown to react with ozone (O3) in a 1:1 stoichiometry. [] The reaction rate is first-order with respect to both ozone and this compound, and the reaction rate constant has been determined at various temperatures. This finding has implications for understanding the fate and persistence of this compound in the atmosphere, particularly in the presence of ozone.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran](/img/structure/B165473.png)












